2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate alkylating agent under controlled conditions. For instance, the reaction can be carried out using sodium bicarbonate as a base and anhydrous methanol as the solvent at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various amino-naphthoquinone compounds.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with cellular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Exhibits similar biological activities but with different substituents.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Another naphthoquinone derivative with potential pharmacological activity.
Uniqueness
2-Chloro-3-(prop-2-en-1-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
87971-47-9 |
---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-chloro-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H9ClO2/c1-2-5-10-11(14)13(16)9-7-4-3-6-8(9)12(10)15/h2-4,6-7H,1,5H2 |
InChI Key |
CVPBOGYQGOBSHM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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